molecular formula C11H15ClN2O2 B1393971 4-(4-Nitrophenyl)piperidine hydrochloride CAS No. 883194-93-2

4-(4-Nitrophenyl)piperidine hydrochloride

Cat. No. B1393971
M. Wt: 242.7 g/mol
InChI Key: BGXQRDRUCGIGKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenyl)piperidine hydrochloride is a chemical compound with the linear formula C11H15ClN2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of piperidine derivatives, such as 4-(4-Nitrophenyl)piperidine hydrochloride, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 4-(4-Nitrophenyl)piperidine hydrochloride is C11H15ClN2O2 . The average mass is 242.702 Da and the monoisotopic mass is 242.082199 Da .

Scientific Research Applications

Reactivity and Selectivity in Ionic Liquids

A study by Pavez et al. (2013) explored the reactivity and selectivity of O,O-diethyl 4-nitrophenyl phosphate triester (Paraxon) with piperidine in various ionic liquids, conventional organic solvents, and water. The research identified phosphorylated products and demonstrated that both the reaction rate and product distribution depend on the unique features of the ionic liquids and the polarity of the solvents (Pavez et al., 2013).

Synthesis and Reactivity with Aromatic Diazonium Salt

Abdallah, Salaheldin, and Radwan (2007) investigated the reactivity of 4-Nitrophenyl-1-piperidinostyrene with an aromatic diazonium salt. The study led to the synthesis of various derivatives, including pyridazine, oxadiazole, and triazole compounds (Abdallah, Salaheldin, & Radwan, 2007).

Influence on Aminolysis Rate and Mechanism

Millán et al. (2013) studied the reaction of p-nitrophenyl acetate with piperidine in various solvents, including ionic liquids. This research provided insights into the medium effects on the aminolysis rate and mechanism, highlighting the impact of solvent characteristics (Millán et al., 2013).

Enantiomeric Resolution and Pharmacological Effects

Research by Ashimori et al. (1991) focused on the synthesis and pharmacological effects of optically active derivatives related to 4-(4-Nitrophenyl)piperidine. The study contributed to understanding the antihypertensive effects and binding interactions in rats (Ashimori et al., 1991).

Kinetics and Mechanism of Aminolysis

A study by Castro et al. (1999) investigated the kinetics and mechanism of the aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines. This research shed light on the reaction kinetics and mechanisms involving 4-nitrophenyl derivatives (Castro et al., 1999).

Synthesis and Bioactivity Studies

Unluer et al. (2016) synthesized a series of Mannich bases containing the piperidine moiety, which were evaluated for cytotoxicity and inhibitory activities. This research is significant in exploring the therapeutic potential of such compounds (Unluer et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, Piperidine hydrochloride, indicates that it is toxic if swallowed and can cause skin and eye irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-(4-Nitrophenyl)piperidine hydrochloride, is an important task of modern organic chemistry . More research is needed in this field to explore the full potential of these compounds .

properties

IUPAC Name

4-(4-nitrophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10;/h1-4,10,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXQRDRUCGIGKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676383
Record name 4-(4-Nitrophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenyl)piperidine hydrochloride

CAS RN

883194-93-2
Record name Piperidine, 4-(4-nitrophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883194-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Nitrophenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine, 4-(4-nitrophenyl)-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Nitrophenyl)piperidine hydrochloride
Reactant of Route 2
4-(4-Nitrophenyl)piperidine hydrochloride
Reactant of Route 3
4-(4-Nitrophenyl)piperidine hydrochloride
Reactant of Route 4
4-(4-Nitrophenyl)piperidine hydrochloride
Reactant of Route 5
4-(4-Nitrophenyl)piperidine hydrochloride
Reactant of Route 6
4-(4-Nitrophenyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.